molecular formula C7H3F2NO3 B1459028 2,6-Difluoro-4-nitrobenzaldehyde CAS No. 1260825-63-5

2,6-Difluoro-4-nitrobenzaldehyde

Cat. No.: B1459028
CAS No.: 1260825-63-5
M. Wt: 187.1 g/mol
InChI Key: JNHSVSOHMUMJNK-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H3F2NO3 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2 and 6, and a nitro group is attached at position 4

Preparation Methods

2,6-Difluoro-4-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the nitration of 2,6-difluorobenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the use of 2,6-difluorotoluene as a starting material. This compound undergoes bromination in the presence of hydrobromic acid and hydrogen peroxide under lighting conditions to form 2,6-difluorobenzyl bromide. The bromide is then oxidized to form this compound .

Chemical Reactions Analysis

2,6-Difluoro-4-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. This reaction forms 2,6-difluoro-4-aminobenzaldehyde.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, chromium trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Difluoro-4-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.

    Medicine: It serves as a building block for the synthesis of potential drug candidates with antimicrobial and anticancer properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-nitrobenzaldehyde depends on the specific application and the target molecule. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

2,6-Difluoro-4-nitrobenzaldehyde can be compared with other similar compounds such as:

    2,4-Difluoro-6-nitrobenzaldehyde: This compound has the nitro group at position 6 instead of 4, leading to different reactivity and applications.

    2,6-Difluoro-4-aminobenzaldehyde: This compound has an amino group instead of a nitro group, resulting in different chemical properties and uses.

    2,6-Difluorobenzaldehyde: This compound lacks the nitro group, making it less reactive in certain types of chemical reactions.

Properties

IUPAC Name

2,6-difluoro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHSVSOHMUMJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260825-63-5
Record name 2,6-difluoro-4-nitrobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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